molecular formula C13H26ClN B13755203 1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride CAS No. 5005-81-2

1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride

Cat. No.: B13755203
CAS No.: 5005-81-2
M. Wt: 231.80 g/mol
InChI Key: OLLAYUZHSKRKSU-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride is a chemical compound belonging to the class of azepines, which are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with a suitable azepine precursor under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Hexahydro-1H-azepine: A structurally related compound with similar properties.

    1-Methyl-hexahydroazepine: Another azepine derivative with comparable chemical behavior.

Uniqueness: 1-(Cyclohexylmethyl)hexahydro-1H-azepine hydrochloride is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

5005-81-2

Molecular Formula

C13H26ClN

Molecular Weight

231.80 g/mol

IUPAC Name

1-(cyclohexylmethyl)azepan-1-ium;chloride

InChI

InChI=1S/C13H25N.ClH/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;/h13H,1-12H2;1H

InChI Key

OLLAYUZHSKRKSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC[NH+](CC1)CC2CCCCC2.[Cl-]

Origin of Product

United States

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